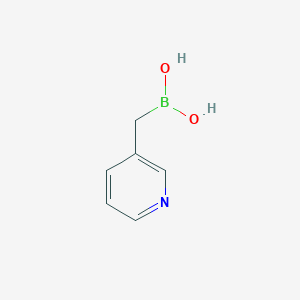
B-(3-pyridinylmethyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-(3-pyridinylmethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyridinylmethyl moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The unique structure of this compound makes it a valuable reagent in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of B-(3-pyridinylmethyl)boronic acid typically involves the reaction of 3-pyridinylmethyl halides with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling, which involves the reaction of 3-pyridinylmethyl bromide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions: B-(3-pyridinylmethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the boronic acid group under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted boronic acid derivatives.
科学研究应用
B-(3-pyridinylmethyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of B-(3-pyridinylmethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The boronic acid group can interact with the hydroxyl groups of these residues, leading to the formation of a stable boronate ester complex . This interaction can inhibit the enzyme’s activity and is the basis for its use in drug development and biochemical research.
相似化合物的比较
Phenylboronic acid: Similar in structure but with a phenyl group instead of a pyridinylmethyl group.
2-Pyridinylboronic acid: Contains a pyridinyl group directly attached to the boronic acid.
4-Pyridinylboronic acid: Similar to 2-pyridinylboronic acid but with the boronic acid group in the para position.
Uniqueness: B-(3-pyridinylmethyl)boronic acid is unique due to the presence of the pyridinylmethyl group, which can enhance its reactivity and binding affinity in certain reactions compared to other boronic acids. This structural feature makes it particularly useful in applications where specific interactions with biological molecules or selective reactivity in organic synthesis are required .
属性
分子式 |
C6H8BNO2 |
|---|---|
分子量 |
136.95 g/mol |
IUPAC 名称 |
pyridin-3-ylmethylboronic acid |
InChI |
InChI=1S/C6H8BNO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5,9-10H,4H2 |
InChI 键 |
ASVALCMWSFOYPS-UHFFFAOYSA-N |
规范 SMILES |
B(CC1=CN=CC=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


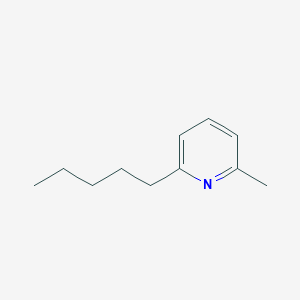
![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)

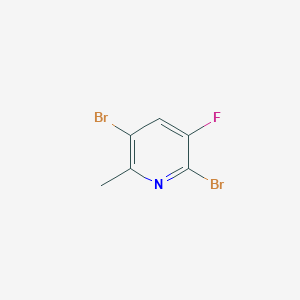
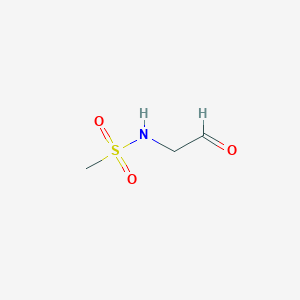
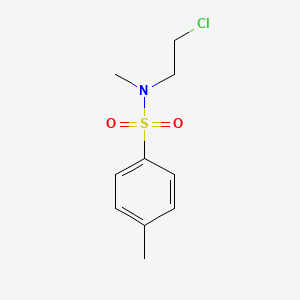


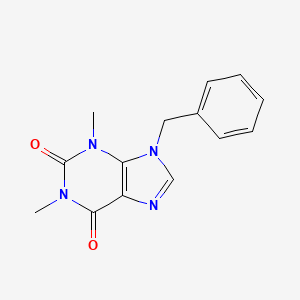
![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)
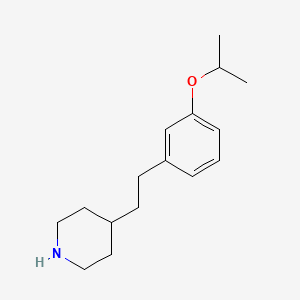
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)

